![molecular formula C10H19N5O B13502339 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B13502339.png)
2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a chemical compound with the molecular formula C10H19N5O and a molecular weight of 225.3 g/mol . This compound features an azido group, a piperidine ring, and an acetamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the reaction of 1-(propan-2-yl)piperidin-4-ylamine with acetic anhydride to form the corresponding acetamide. This intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Scientific Research Applications
2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkyne-containing molecules to form stable triazole linkages.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide largely depends on its application. In bioconjugation, the azido group reacts with alkynes to form triazoles, which can link biomolecules together. In pharmaceutical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar compounds to 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide include other azido-containing acetamides and piperidine derivatives. These compounds may share similar reactivity due to the presence of the azido group but can differ in their biological activity and applications. Examples include:
- This compound
- This compound
- This compound .
This compound’s unique combination of functional groups makes it a versatile tool in various fields of scientific research.
Properties
Molecular Formula |
C10H19N5O |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-azido-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C10H19N5O/c1-8(2)15-5-3-9(4-6-15)13-10(16)7-12-14-11/h8-9H,3-7H2,1-2H3,(H,13,16) |
InChI Key |
GEYKHXAPXOOMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)
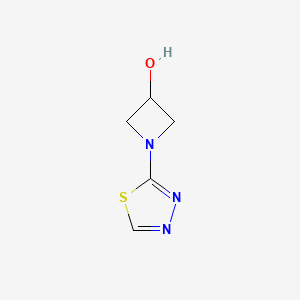

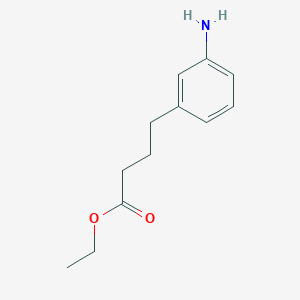
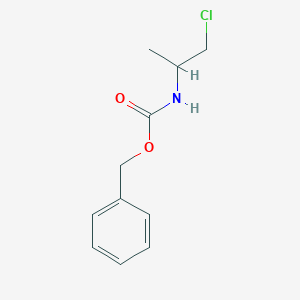
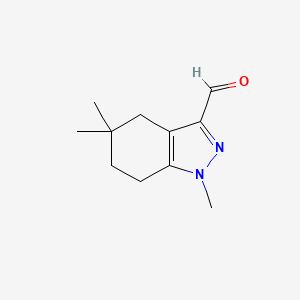
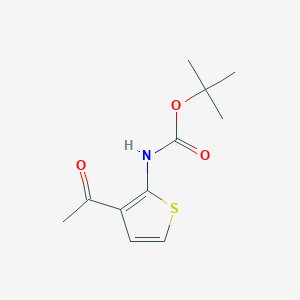
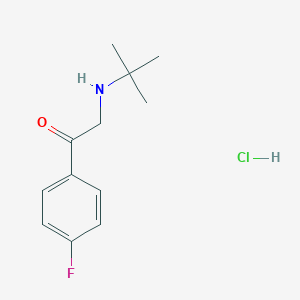

![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
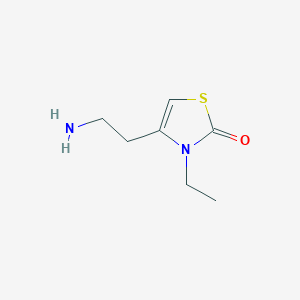
amino}pentan-2-ol](/img/structure/B13502343.png)
![(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B13502346.png)
